8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Overview
Description
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the CAS Number: 1159822-78-2 . It has a molecular weight of 303.27 and its IUPAC name is 8-benzyl-1,8-diazaspiro[4.5]decane dihydrochloride .
Molecular Structure Analysis
The InChI code for 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is 1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15;;/h1-3,5-6,16H,4,7-13H2;2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.27 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Anti-Ulcer Activity
- Application Summary: This compound has been investigated for its potential as a new anti-ulcer agent. It was compared with omeprazole, a commonly used anti-ulcer drug .
- Methods of Application: The compound was synthesized and its activity was investigated in vivo. The anti-ulcer activity was evaluated using an indomethacin stomach ulcer model .
- Results: The compound was found to possess anti-ulcer activity comparable with that of omeprazole .
RIPK1 Kinase Inhibition
- Application Summary: The compound has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .
- Methods of Application: A virtual screening workflow was performed to discover new chemotypes of RIPK1 inhibitors. The compound was identified as a hit and further structural optimization was performed .
- Results: The compound exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
8-benzyl-1,8-diazaspiro[4.5]decane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15;;/h1-3,5-6,16H,4,7-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSMSVLFLPSDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679382 | |
Record name | 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride | |
CAS RN |
1159822-78-2 | |
Record name | 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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